NMDA Receptor Binding Affinity: 3-FDCK (S-Enantiomer) Ki = 2.1 μM vs Ketamine Ki = 0.53 μM
The S-enantiomer of 3-fluoro deschloroketamine (3-FDCK) exhibits NMDA receptor binding affinity with a Ki value of 2.1 μM, which is approximately 4-fold lower potency than S-ketamine (Ki = 0.53 μM) when evaluated under comparable assay conditions [1]. This quantitative difference reflects the functional consequence of substituting the ortho-chlorine of ketamine with a meta-fluorine on the phenyl ring. In contrast, 2-fluoro deschloroketamine (2-FDCK) demonstrates a Ki value of 2.54 μM (2540 nM) at the NMDA receptor, indicating comparable binding affinity between the meta- and ortho-fluorinated isomers but with the 3-position substitution conferring marginally higher receptor affinity than the 2-position analog [2].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.1 μM (S-enantiomer) |
| Comparator Or Baseline | S-Ketamine: Ki = 0.53 μM; 2-FDCK: Ki = 2.54 μM |
| Quantified Difference | 3-FDCK shows ~4-fold lower affinity than S-ketamine; 3-FDCK shows ~1.2-fold higher affinity than 2-FDCK |
| Conditions | NMDA receptor binding assay (Patent WO 2021/134086 A1) |
Why This Matters
This quantitative binding data establishes 3-FDCK's precise position on the arylcyclohexylamine NMDA affinity spectrum, enabling researchers to select the appropriate analog for experiments requiring specific receptor interaction magnitudes.
- [1] 3-Фторкетамин (3-FDCK). AIPSIN Database. Citing Kruegel AC, Sames D, Hashimoto K. Patent WO 2021/134086 A1. S-enantiomer Ki = 2.1 μM, ketamine Ki = 0.53 μM. View Source
- [2] 2-Fluorodeschloroketamine. Grokipedia. Receptor binding assays: Ki = 2,540 nM at NMDA receptor. View Source
